4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl
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Overview
Description
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl is an organic compound characterized by its complex structure, which includes multiple phenyl groups connected by ethenyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl can be achieved through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of biphenyl with an appropriate alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene can also be used to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl: shares similarities with other biphenyl derivatives, such as:
Uniqueness
The uniqueness of 4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1’-biphenyl lies in its specific arrangement of phenyl and ethenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of targeted therapies or advanced materials.
Properties
CAS No. |
61124-48-9 |
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Molecular Formula |
C28H22 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-phenyl-4-[2-[3-(2-phenylethenyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C28H22/c1-3-8-23(9-4-1)14-16-25-10-7-11-26(22-25)17-15-24-18-20-28(21-19-24)27-12-5-2-6-13-27/h1-22H |
InChI Key |
PJMJAIXXMGUHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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